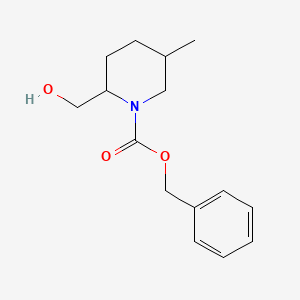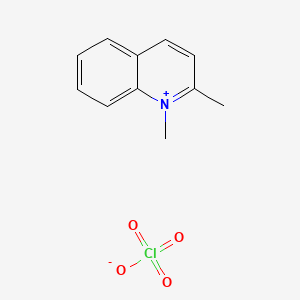
Butanamide, N-ethyl-3-methyl-N-1-naphthalenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, N-ethyl-3-methyl-N-1-naphthalenyl- is a chemical compound with the molecular formula C17H21NO It is known for its unique structure, which includes a butanamide backbone with ethyl, methyl, and naphthalenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-ethyl-3-methyl-N-1-naphthalenyl- typically involves the reaction of 3-methylbutanamide with ethylamine and 1-naphthylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of Butanamide, N-ethyl-3-methyl-N-1-naphthalenyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, N-ethyl-3-methyl-N-1-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride at elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Butanamide, N-ethyl-3-methyl-N-1-naphthalenyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Butanamide, N-ethyl-3-methyl-N-1-naphthalenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Butanamide, N-methyl-: A similar compound with a methyl group instead of an ethyl group.
Butanamide, 3-methyl-: A compound with a similar structure but lacking the naphthalenyl substituent.
1-Butanamine, N-methyl-: A related compound with an amine group instead of an amide group.
Uniqueness
Butanamide, N-ethyl-3-methyl-N-1-naphthalenyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propiedades
Número CAS |
102432-28-0 |
|---|---|
Fórmula molecular |
C17H21NO |
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
N-ethyl-3-methyl-N-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C17H21NO/c1-4-18(17(19)12-13(2)3)16-11-7-9-14-8-5-6-10-15(14)16/h5-11,13H,4,12H2,1-3H3 |
Clave InChI |
YSXNFWGUMFRAMP-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC2=CC=CC=C21)C(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065880.png)
![4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15065889.png)



![7-Iodo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B15065907.png)






![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15065986.png)
